Methyl 2,5-dimethyl-3-(pyridin-4-yl)isoxazolidine-5-carboxylate
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Overview
Description
Methyl 2,5-dimethyl-3-(pyridin-4-yl)isoxazolidine-5-carboxylate is a chemical compound that belongs to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. This particular compound features a pyridine ring attached to the isoxazolidine core, which can impart unique chemical and biological properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as pyridine derivatives and appropriate isoxazolidine precursors.
Reaction Conditions: The reaction conditions often involve the use of strong bases or acids, depending on the specific synthetic route chosen. For example, a common method might involve the cyclization of a suitable precursor under acidic conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch processes to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often involving halogenated pyridines and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated pyridines, nucleophiles like amines or alcohols
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound, depending on the specific conditions used.
Reduction Products: Reduced forms of the compound, which may exhibit different chemical properties.
Substitution Products: Substituted pyridine derivatives, which can have applications in further chemical synthesis.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Isoxazolidines have been studied for their potential biological activities, including antimicrobial and antiviral properties. Medicine: Research has explored the use of isoxazolidine derivatives in drug development, particularly for their potential therapeutic effects. Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2,5-dimethyl-3-(pyridin-4-yl)isoxazolidine-5-carboxylate exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Methyl 2,5-dimethyl-3-(pyridin-3-yl)isoxazolidine-5-carboxylate: Similar structure but with a different position of the pyridine ring.
Methyl 2,5-dimethyl-3-(pyridin-2-yl)isoxazolidine-5-carboxylate: Another positional isomer with potential differences in reactivity and biological activity.
Uniqueness: The uniqueness of Methyl 2,5-dimethyl-3-(pyridin-4-yl)isoxazolidine-5-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its positional isomers.
This comprehensive overview provides a detailed insight into the chemical nature, synthesis, reactions, applications, and uniqueness of this compound
Properties
IUPAC Name |
methyl 2,5-dimethyl-3-pyridin-4-yl-1,2-oxazolidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(11(15)16-3)8-10(14(2)17-12)9-4-6-13-7-5-9/h4-7,10H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLAJQOYHIUNMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(O1)C)C2=CC=NC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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